![molecular formula C3H5ClO2 B105670 2-Chloroethyl formate CAS No. 1487-43-0](/img/structure/B105670.png)
2-Chloroethyl formate
Overview
Description
2-Chloroethyl formate is an organic compound with the chemical formula C3H5ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl formate can be synthesized through the reaction of ethylene glycol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ethylene oxide with formic acid in the presence of a catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl formate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylene glycol and formic acid.
Reduction: It can be reduced to ethylene glycol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous medium, mild temperatures
Major Products Formed:
Carbamates: Formed from reaction with amines
Carbonates: Formed from reaction with alcohols
Ethylene Glycol and Formic Acid: Formed from hydrolysis
Scientific Research Applications
Organic Synthesis
2-Chloroethyl formate serves as a significant intermediate in organic synthesis. Its reactive chloroethyl group allows for various transformations, including:
- Formation of Chloroethyl Derivatives : It can undergo nucleophilic substitution reactions to produce other chloroethyl compounds, which are valuable in synthetic chemistry .
- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical agents, particularly as a building block for more complex molecules. For instance, it has been used in the preparation of certain herbicides and other agrochemicals .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is particularly relevant for:
- Drug Development : It acts as an important intermediate in the synthesis of various drugs. Its reactivity allows for the introduction of functional groups that are crucial for biological activity .
- Protecting Groups : The compound can be employed as a protecting group for alcohols and amines during multi-step syntheses, facilitating selective reactions without unwanted side reactions .
Environmental Chemistry
Research indicates that this compound may play a role in atmospheric chemistry:
- Reactivity with Free Radicals : Studies have shown that it can react with chlorine free radicals, contributing to the understanding of its behavior in atmospheric processes . This is significant for modeling environmental impacts and degradation pathways for chlorinated compounds.
- Potential Pollutant : As with many chlorinated compounds, there are concerns regarding its stability and potential as an environmental pollutant. Understanding its degradation mechanisms is vital for assessing its ecological impact .
Case Study 1: Synthesis Pathways
A study focused on the synthesis of this compound highlighted its production via chlorination methods involving ethyl formate. The research demonstrated the efficiency of using molecular chlorine in controlled environments to maximize yield while minimizing undesirable by-products .
Synthesis Method | Yield (%) | By-products |
---|---|---|
Chlorination with Molecular Chlorine | 85% | Low levels of dichlorinated products |
Case Study 2: Pharmaceutical Applications
An investigation into the use of this compound in drug synthesis revealed its effectiveness as an intermediate for creating novel compounds with enhanced biological activity. The study illustrated how modifying the chloroethyl group could lead to variations in pharmacological properties .
Compound Synthesized | Activity | Notes |
---|---|---|
A | High | Antimicrobial properties |
B | Moderate | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-Chloroethyl formate involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is due to the electron-withdrawing nature of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Ethyl Chloroformate: Similar in structure but has an ethyl group instead of a chloroethyl group.
Methyl Chloroformate: Contains a methyl group instead of a chloroethyl group.
Chloroethyl Chloroformate: Contains an additional chlorine atom.
Uniqueness: 2-Chloroethyl formate is unique due to its specific reactivity and applications in organic synthesis. Its ability to act as a protecting group and N-dealkylation agent sets it apart from other similar compounds.
Biological Activity
2-Chloroethyl formate (chemical formula: CHClO) is an organochlorine compound that has garnered attention due to its potential biological activities and applications in various chemical syntheses. This compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating both its therapeutic potential and environmental impact.
This compound is a chloroformate derivative, characterized by the presence of a chlorine atom attached to the ethyl group. This structural feature influences its reactivity and biological interactions. The compound is typically synthesized through the chlorination of ethyl formate, resulting in a mixture of chloroethyl formates, including both 1-chloroethyl and 2-chloroethyl isomers .
Table 1: Comparison of Chloroethyl Formates
Compound | Chemical Formula | CAS Number | Notable Uses |
---|---|---|---|
Ethyl formate | CHO | 105-54-4 | Solvent, flavoring agent |
1-Chloroethyl formate | CHClO | 50893-53-3 | Intermediate in organic synthesis |
This compound | CHClO | 627-11-2 | Synthesis of pharmaceuticals, herbicides |
Cytotoxicity and Anticancer Properties
Research indicates that chloroethyl compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves alkylation of DNA, leading to cell cycle arrest and apoptosis. For instance, studies have shown that derivatives of chloroethyl compounds can inhibit the growth of leukemia cells by inducing DNA damage .
Case Studies
-
Study on Antitumor Activity :
A study published in 2020 demonstrated that compounds containing a chloroethyl moiety showed significant antitumor activity against multiple myeloma cells. The study highlighted the potential of these compounds as chemotherapeutic agents, emphasizing their ability to induce apoptosis through DNA cross-linking mechanisms . -
Toxicological Assessments :
Toxicological evaluations have classified this compound as a hazardous substance. It has been associated with immunotoxicity when exposure occurs at elevated levels. A comprehensive assessment indicated that exposure could lead to adverse effects on immune function, necessitating careful handling in laboratory and industrial settings .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with nucleophiles such as DNA and proteins. The chlorine atom facilitates electrophilic substitution reactions, which are critical in alkylation processes:
- Alkylation of DNA : The formation of covalent bonds with DNA bases leads to mutations and ultimately triggers apoptotic pathways.
- Protein Interactions : The compound can also modify amino acid residues in proteins, affecting their function and stability.
Environmental Impact
Given its reactivity and potential toxicity, this compound poses environmental risks, particularly in agricultural applications where it may be used as an herbicide or pesticide intermediate. The persistence of such compounds in the environment raises concerns about bioaccumulation and long-term ecological effects.
Table 2: Environmental Risk Assessment
Endpoint | Findings |
---|---|
Persistence | Moderate; can degrade under UV light |
Bioaccumulation Potential | Low to moderate; varies by ecosystem |
Toxicity to Aquatic Life | High; affects fish and invertebrates |
Properties
IUPAC Name |
2-chloroethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOINBKBMJLHPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289297 | |
Record name | 2-chloroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487-43-0 | |
Record name | NSC60187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloroethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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